molecular formula C13H16N2OS2 B2900500 N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide CAS No. 941967-25-5

N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide

Cat. No. B2900500
CAS RN: 941967-25-5
M. Wt: 280.4
InChI Key: CPWGQLMCRIROND-UHFFFAOYSA-N
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Description

“N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide” is a chemical compound with the molecular formula C13H16N2OS2. It is a derivative of benzothiazole, a type of heterocyclic compound that has a wide range of applications in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available in the search results, benzothiazole derivatives are generally synthesized by coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Mechanism of Action

Target of Action

The primary targets of N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

This compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their peroxidase activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, which are involved in the mediation of pain, fever, and inflammation.

Pharmacokinetics

The compound’s solubility in alcohol and ether suggests that it may have good bioavailability.

Result of Action

The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation, making the compound potentially useful in the treatment of inflammatory conditions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents suggests that its bioavailability and efficacy could be affected by the patient’s diet and hydration levels.

Advantages and Limitations for Lab Experiments

N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide is a useful tool for studying Parkinson's disease as it induces a selective and reproducible loss of dopaminergic neurons in the substantia nigra. However, there are some limitations to its use. This compound-induced Parkinsonism is an acute model and does not fully replicate the chronic and progressive nature of the disease. Additionally, the toxic metabolite MPP+ is not present in Parkinson's disease, so the relevance of the model to the disease is limited.

Future Directions

There are several future directions for research on N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide. One area of interest is the development of new treatments for Parkinson's disease based on the mechanisms of action of this compound. Another area of research is the use of this compound as a tool for studying other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, there is potential for the development of new imaging techniques using this compound to visualize the loss of dopaminergic neurons in vivo.

Synthesis Methods

The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide involves the reaction of 4-(methylthio)aniline with 2-bromo-1-(tert-butoxycarbonyl)ethanone in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 2-chlorobenzenethiol to yield the final product.

Scientific Research Applications

N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide has been used extensively in scientific research to investigate the mechanisms of action and physiological effects of certain drugs. One of the most notable applications of this compound is in the study of Parkinson's disease. This compound is converted into a toxic metabolite, which selectively destroys dopaminergic neurons in the substantia nigra, resulting in Parkinsonian symptoms. This model has been used to study the disease and develop new treatments.

properties

IUPAC Name

2,2-dimethyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS2/c1-13(2,3)11(16)15-12-14-10-8(17-4)6-5-7-9(10)18-12/h5-7H,1-4H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWGQLMCRIROND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=C(S1)C=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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